(2R)-2-Hydroxycyclopropan-1-one
Description
Cyclopropane derivatives are known for their high ring strain, which influences their reactivity and stability.
Properties
CAS No. |
850869-69-1 |
|---|---|
Molecular Formula |
C3H4O2 |
Molecular Weight |
72.06 g/mol |
IUPAC Name |
(2R)-2-hydroxycyclopropan-1-one |
InChI |
InChI=1S/C3H4O2/c4-2-1-3(2)5/h2,4H,1H2/t2-/m1/s1 |
InChI Key |
FQAPTELXEUWBBK-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@H](C1=O)O |
Canonical SMILES |
C1C(C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxycyclopropan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of (2R)-2-Hydroxycyclopropan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Hydroxycyclopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanol.
Substitution: Formation of cyclopropyl halides or cyclopropylamines.
Scientific Research Applications
(2R)-2-Hydroxycyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxycyclopropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural and Functional Group Comparisons
The following cyclopropane derivatives from the evidence are compared to infer properties of "(2R)-2-Hydroxycyclopropan-1-one":
Key Observations:
- Ring Strain : Cyclopropane derivatives (e.g., ) exhibit greater ring strain than cyclohexane derivatives , leading to higher reactivity.
- Hydrogen Bonding: The target compound likely has 1 hydrogen-bond donor (-OH) and 2 acceptors (ketone and -OH), similar to fluorocyclopropane-carboxylic acid but fewer than the hydroxymethyl-phenyl derivative .
- Polarity : The ketone and hydroxyl groups suggest moderate polarity, comparable to fluorinated analogs but lower than carboxylic acid-containing derivatives.
Physical and Chemical Properties
The evidence provides data for structurally related compounds:
Notes:
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